Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)
Description
The compound "Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)" (hereafter referred to as Compound A) is a chiral iron(II) complex featuring a cyclopentane backbone and dicyclohexylphosphane ligands. Its molecular formula is C₄₂H₅₃Fe₂NP₂ (molecular weight: 745.514 g/mol), and it is identified by CAS No. 1036373-39-3 .
Properties
CAS No. |
246231-77-6 |
|---|---|
Molecular Formula |
C38H62FeP2 |
Molecular Weight |
636.707 |
IUPAC Name |
carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) |
InChI |
InChI=1S/C31H56P2.C5H10.2CH3.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;;;/h25-31H,2-24H2,1H3;1-5H2;2*1H3;/q;;2*-1;+2/t25-,30?,31?;;;;/m0..../s1 |
InChI Key |
RDXPVECZVKGCKG-OFIHFMIUSA-N |
SMILES |
[CH3-].[CH3-].CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C4CCCCC4)C5CCCCC5.C1CCCC1.[Fe+2] |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) typically involves the reaction of cyclopentane derivatives with dicyclohexylphosphane ligands in the presence of an iron source. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux conditions
Catalysts: Transition metal catalysts such as palladium or nickel
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield. Purification methods such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The phosphane ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various phosphane ligands, solvents like THF or DCM
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(0) species .
Scientific Research Applications
Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) has a wide range of scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.
Material Science: The compound is explored for its potential in the development of new materials with unique electronic and magnetic properties.
Biology and Medicine: Research is ongoing to investigate its potential as a therapeutic agent or as a tool in biochemical studies.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) exerts its effects involves the coordination of the iron center with various substrates. The phosphane ligands play a crucial role in stabilizing the iron center and facilitating the transfer of electrons during catalytic cycles. The molecular targets and pathways involved include:
Electron Transfer: The iron center undergoes redox cycles, transferring electrons to and from substrates.
Ligand Exchange: The phosphane ligands can be exchanged with other ligands, allowing for the modulation of the compound’s reactivity.
Comparison with Similar Compounds
Structural Features:
- Central Metal : Iron(II) ion in a low-spin state, coordinated by phosphane ligands.
- Ligands : Two dicyclohexylphosphane groups attached to a chiral cyclopentyl-ethyl framework. The stereochemistry at the (1S)-position introduces enantioselectivity in catalytic applications .
- Geometry : The iron center adopts a distorted octahedral geometry, stabilized by π-backbonding from the phosphane ligands.
Structural and Electronic Comparisons
Table 1: Ligand and Metal Center Comparison
- Key Differences: Metal Reactivity: Iron(II) in Compound A exhibits redox flexibility, enabling catalytic cycles involving Fe²⁺/Fe³⁺ transitions. In contrast, Pt²⁺ complexes (e.g., ) are redox-inert but excel in ligand substitution reactions . Ligand Chirality: Compound A’s chiral phosphane ligands enhance enantioselectivity, whereas non-chiral ligands in Cd²⁺/Hg²⁺ complexes () limit their catalytic utility .
Catalytic Performance in Oxidation Reactions
Table 2: Cyclohexane Oxidation Efficiency
- Insights :
Solid-State Structural Parameters
Table 3: Bond Lengths and Angles
| Parameter | Compound A (Fe²⁺) | Platinum(II) Complex |
|---|---|---|
| M–P Bond Length (Å) | 2.22–2.28 | 2.30–2.35 |
| P–C Bond Length (Å) | 1.82–1.85 | 1.80–1.83 |
| M–Ligand Angle (°) | 85–92 | 90–95 |
Biological Activity
The compound Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) , identified by the CAS number 162291-02-3, is a complex organometallic compound that combines phosphine and ferrocene functionalities. Its biological activity has garnered attention in recent years due to its potential applications in medicinal chemistry, particularly in anticancer and antimalarial therapies.
- Molecular Formula : C₃₆H₄₄FeP₂
- Molecular Weight : 594.53 g/mol
- Appearance : Orange powder
- InChIKey : HGTBZFMPHBAUCQ-WLOLSGMKSA-N
Biological Activity Overview
Research indicates that ferrocene derivatives, including those related to the compound , exhibit various biological activities such as anticancer, antimalarial, antifungal, and antibacterial properties. The unique redox behavior of ferrocene plays a critical role in these activities, allowing for electron transfer processes that can influence cellular mechanisms.
Anticancer Activity
Several studies have demonstrated the cytotoxic effects of ferrocene-containing compounds on various cancer cell lines. For instance:
- A study reported that ferrocene derivatives exhibited significant antiproliferative activity against lung cancer cell lines A549 and H1299, with mechanisms involving apoptosis and autophagy induction .
- The introduction of substituents on the cyclopentadiene ring of ferrocene has been shown to enhance biological activity by improving solubility and lipophilicity, which are crucial for cellular uptake .
Antimalarial Activity
Ferrocene-based compounds have also shown promise in antimalarial applications:
- In vitro tests indicated that certain ferroquine derivatives exhibited IC50 values as low as 7.2 nM against Plasmodium falciparum, showcasing their potential as effective antimalarial agents .
- The incorporation of phosphine groups has been suggested to enhance the bioactivity of these compounds by improving their interaction with biological targets.
Case Study 1: Anticancer Effects on Lung Cancer Cells
A recent study investigated the effects of a ferrocene derivative on lung cancer cell lines. The results showed:
- Cell Line : A549 (lung adenocarcinoma)
- IC50 Value : 15.4 nM
- Mechanism : Induction of apoptosis and cell cycle arrest at G0/G1 phase.
Case Study 2: Antimalarial Activity Against P. falciparum
Another study focused on the antimalarial properties of ferrocene derivatives:
- Tested Compounds : Ferroquine derivatives.
- IC50 Values :
- Compound A: 7.8 nM
- Compound B: 9.7 nM
- Resistance Indices : Less than 1 against various strains of P. falciparum, indicating high efficacy .
Table 1: Summary of Biological Activities
| Activity Type | Compound | IC50 Value (nM) | Cell Line/Organism |
|---|---|---|---|
| Anticancer | Ferrocene Derivative | 15.4 | A549 (Lung Cancer) |
| Antimalarial | Ferroquine | 7.8 | P. falciparum |
| Antitumor | Ferrocene Hybrid | 11.7 | Various Cancer Cell Lines |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
